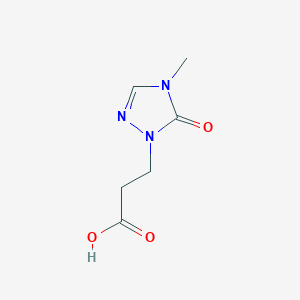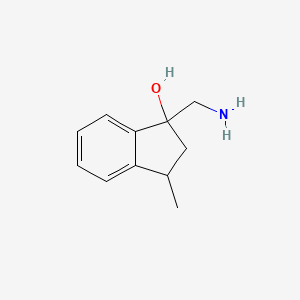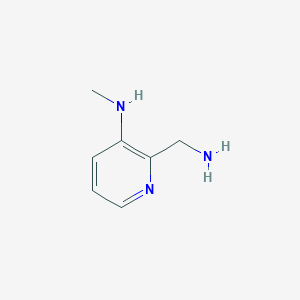![molecular formula C8H5BrN2O2 B1380388 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159831-00-1](/img/structure/B1380388.png)
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid
Descripción general
Descripción
“7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid” consists of a five-membered imidazole ring fused with a six-membered pyridine ring . The compound also contains a carboxylic acid group attached to the third carbon of the pyridine ring .Physical And Chemical Properties Analysis
“7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid” is a solid substance . It is stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid serves as a versatile building block in medicinal chemistry. It is used to synthesize compounds with potential antituberculosis activity . The imidazo[1,5-a]pyridine scaffold is a crucial pharmacophore in the design of new drugs due to its bioisosteric properties and ability to interact with various biological targets.
Agriculture
In the agricultural sector, derivatives of this compound are explored for their potential use as novel pesticides or herbicides. The bromo and carboxylic acid functional groups allow for further chemical modifications, creating compounds that can disrupt the life cycle of pests and weeds .
Material Science
This compound finds applications in material science due to its potential use in the synthesis of organic semiconductors. These semiconductors are used in optoelectronic devices, sensors, and as emitters for confocal microscopy and imaging .
Environmental Science
The environmental applications of 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid include the development of chemical sensors that can detect pollutants or toxic substances in the environment. Its derivatives can be designed to react with specific environmental contaminants, leading to a measurable change in properties .
Analytical Chemistry
In analytical chemistry, this compound is utilized to develop new analytical methods for the detection and quantification of various substances. Its structure can be incorporated into chromophoric or fluorophoric systems for use in high-performance liquid chromatography (HPLC) or other chromatographic techniques .
Biochemistry
The biochemistry research applications involve studying the interaction of imidazo[1,5-a]pyridine derivatives with biological macromolecules. This can provide insights into enzyme inhibition, receptor binding, and the modulation of biochemical pathways .
Pharmacology
Pharmacologically, 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a key intermediate in the synthesis of molecules with potential therapeutic benefits. It is particularly relevant in the search for new antituberculosis agents, where its derivatives have shown promising results in reducing bacterial load in infected mice models .
Chemical Engineering
In chemical engineering, this compound’s derivatives are investigated for their role in process chemistry, such as the development of new synthetic routes or the optimization of existing manufacturing processes. Its reactivity and stability under various conditions make it a valuable compound for chemical synthesis and production .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have significant biological and therapeutic value .
Mode of Action
It’s worth noting that similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Result of Action
Compounds with similar structures have shown varied medicinal applications .
Action Environment
It’s worth noting that the compound should be stored in a sealed, dry environment at 2-8°c .
Propiedades
IUPAC Name |
7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(3-5)4-10-7(11)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUHEPFTLMZXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)






